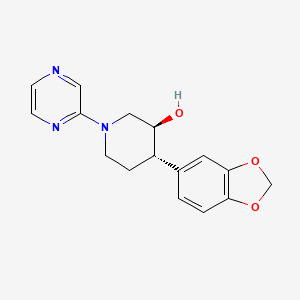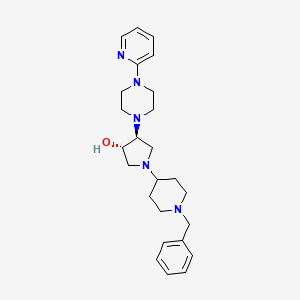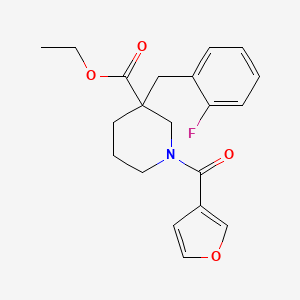![molecular formula C19H33N3O5S B3795002 Ethyl 2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl-methylamino]acetate](/img/structure/B3795002.png)
Ethyl 2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl-methylamino]acetate
Übersicht
Beschreibung
Ethyl 2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl-methylamino]acetate is a complex organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl-methylamino]acetate involves multiple steps. The starting materials typically include cycloheptyl sulfonyl chloride, 2-methoxyethylamine, and imidazole derivatives. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine. The reaction is carried out under controlled temperatures, usually between 0°C to 25°C, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is common. Purification of the final product is typically achieved through techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl-methylamino]acetate can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to produce corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or imidazole moieties using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under inert atmosphere.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted imidazole derivatives
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl-methylamino]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and antifungal properties. It may also be used in the development of new biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of bacterial and fungal infections. It may also have applications in cancer research due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl-methylamino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and resulting in antimicrobial effects. The exact molecular pathways involved depend on the specific biological context and the target organism.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl-methylamino]acetate can be compared with other imidazole derivatives such as:
Miconazole: An antifungal agent used to treat skin infections.
Clotrimazole: Another antifungal used for treating various fungal infections.
Ketoconazole: Used for treating fungal infections and has applications in cancer therapy.
Uniqueness
What sets this compound apart is its unique structure, which allows it to interact with a different set of molecular targets compared to other imidazole derivatives. This unique interaction profile may lead to novel therapeutic applications and improved efficacy in certain contexts.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further research into its properties and applications may uncover new uses and enhance our understanding of its mechanism of action.
Eigenschaften
IUPAC Name |
ethyl 2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl-methylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O5S/c1-4-27-18(23)15-21(2)14-16-13-20-19(22(16)11-12-26-3)28(24,25)17-9-7-5-6-8-10-17/h13,17H,4-12,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEGWVDDDKZCMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)CC1=CN=C(N1CCOC)S(=O)(=O)C2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-acetyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B3794926.png)
![2,3-dimethoxy-N-[(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methyl]benzamide](/img/structure/B3794935.png)
![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-[1-(oxolan-2-ylmethyl)triazol-4-yl]methanone](/img/structure/B3794938.png)
![3-(1H-benzimidazol-2-yl)-N-[(5-methyl-2-{4-[(phenylacetyl)amino]phenyl}-1,3-oxazol-4-yl)methyl]propanamide](/img/structure/B3794945.png)
![N-(3-chloro-4-methylphenyl)-3-[4-(1-hydroxy-3-methylbutyl)piperidin-1-yl]-3-oxopropanamide](/img/structure/B3794946.png)
![N-(4'-methoxy-2-biphenylyl)-1-[(2-methyl-1H-imidazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3794954.png)

![3-(2-methoxyethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3794970.png)
![Azepan-1-yl-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)methanone](/img/structure/B3794972.png)

![N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-3-(1-methylpyrazol-4-yl)-N-(oxolan-2-ylmethyl)propanamide](/img/structure/B3794989.png)

![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethylpiperidine](/img/structure/B3794999.png)
![N-benzyl-6-[3-(3-pyridinylmethoxy)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B3795009.png)
